molecular formula C14H11BrN2O3 B4817890 N-[1-(aminocarbonyl)-2-(4-bromophenyl)vinyl]-2-furamide

N-[1-(aminocarbonyl)-2-(4-bromophenyl)vinyl]-2-furamide

Cat. No. B4817890
M. Wt: 335.15 g/mol
InChI Key: HIAIOAKCJBAMDG-DHZHZOJOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[1-(aminocarbonyl)-2-(4-bromophenyl)vinyl]-2-furamide, also known as BAY 36-7620, is a chemical compound that belongs to the class of furan derivatives. It has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience.

Mechanism of Action

N-[1-(aminocarbonyl)-2-(4-bromophenyl)vinyl]-2-furamide 36-7620 acts as a selective antagonist of the AMPA subtype of ionotropic glutamate receptors, which are involved in fast synaptic transmission in the brain. It binds to a specific site on the receptor and prevents the influx of calcium ions into the postsynaptic neuron, thereby reducing the excitatory response.
Biochemical and Physiological Effects:
N-[1-(aminocarbonyl)-2-(4-bromophenyl)vinyl]-2-furamide 36-7620 has been shown to modulate synaptic plasticity and long-term potentiation (LTP) in the hippocampus, a brain region that is critical for learning and memory. It also exhibits neuroprotective effects by reducing oxidative stress and inflammation in the brain.

Advantages and Limitations for Lab Experiments

One of the major advantages of N-[1-(aminocarbonyl)-2-(4-bromophenyl)vinyl]-2-furamide 36-7620 is its high selectivity and potency towards AMPA receptors, which allows for precise manipulation of synaptic transmission in vitro and in vivo. However, its limited solubility and stability in aqueous solutions can pose challenges for experimental design and interpretation.

Future Directions

Further research is needed to explore the potential therapeutic applications of N-[1-(aminocarbonyl)-2-(4-bromophenyl)vinyl]-2-furamide 36-7620 in neurological disorders, as well as its effects on other neurotransmitter systems and brain regions. Novel derivatives and analogs of N-[1-(aminocarbonyl)-2-(4-bromophenyl)vinyl]-2-furamide 36-7620 could also be developed to improve its pharmacokinetic properties and selectivity towards specific AMPA receptor subunits.

Scientific Research Applications

N-[1-(aminocarbonyl)-2-(4-bromophenyl)vinyl]-2-furamide 36-7620 has been widely used as a research tool to study the function and regulation of ionotropic glutamate receptors, which play a crucial role in synaptic transmission and plasticity in the brain. It has also been investigated for its potential therapeutic applications in the treatment of neurological disorders such as Alzheimer's disease and stroke.

properties

IUPAC Name

N-[(E)-3-amino-1-(4-bromophenyl)-3-oxoprop-1-en-2-yl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11BrN2O3/c15-10-5-3-9(4-6-10)8-11(13(16)18)17-14(19)12-2-1-7-20-12/h1-8H,(H2,16,18)(H,17,19)/b11-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIAIOAKCJBAMDG-DHZHZOJOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(=O)NC(=CC2=CC=C(C=C2)Br)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=COC(=C1)C(=O)N/C(=C/C2=CC=C(C=C2)Br)/C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-[1-(aminocarbonyl)-2-(4-bromophenyl)vinyl]-2-furamide
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N-[1-(aminocarbonyl)-2-(4-bromophenyl)vinyl]-2-furamide
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N-[1-(aminocarbonyl)-2-(4-bromophenyl)vinyl]-2-furamide
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N-[1-(aminocarbonyl)-2-(4-bromophenyl)vinyl]-2-furamide
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N-[1-(aminocarbonyl)-2-(4-bromophenyl)vinyl]-2-furamide
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N-[1-(aminocarbonyl)-2-(4-bromophenyl)vinyl]-2-furamide

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